molecular formula C26H44NNaO6S B1406616 Sodium taurohyodeoxycholate CAS No. 38411-85-7

Sodium taurohyodeoxycholate

Cat. No.: B1406616
CAS No.: 38411-85-7
M. Wt: 521.7 g/mol
InChI Key: VNQXUJQHLHHTRC-WMWRQJSFSA-M
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Description

Sodium taurohyodeoxycholate: is a taurine-amidated bile salt with the molecular formula C26H44NO6SNa . It is commonly used as an anionic detergent in various scientific applications. This compound is known for its ability to interact with biological membranes, making it valuable in biochemical and medical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium taurohyodeoxycholate is synthesized through the amidation of hyodeoxycholic acid with taurine. The reaction typically involves the activation of the carboxyl group of hyodeoxycholic acid, followed by its reaction with taurine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under mild conditions to prevent the degradation of the product .

Industrial Production Methods: In industrial settings, the production of this compound involves the extraction of hyodeoxycholic acid from animal bile, followed by its chemical modification to introduce the taurine moiety. The process is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Sodium taurohyodeoxycholate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Sodium taurohyodeoxycholate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of sodium taurohyodeoxycholate involves its interaction with biological membranes. It acts as a surfactant, disrupting the lipid bilayer and increasing membrane permeability. This property is utilized in the solubilization of membrane proteins and in drug delivery systems. The compound also activates specific signaling pathways, such as the TGR5 and S1PR2 pathways, which are involved in various physiological processes .

Comparison with Similar Compounds

  • Sodium taurodeoxycholate
  • Sodium taurocholate
  • Sodium tauroursodeoxycholate
  • Sodium taurochenodeoxycholate

Comparison: Sodium taurohyodeoxycholate is unique due to its specific structure, which includes a taurine moiety and a hyodeoxycholic acid backbone. This structure imparts distinct properties, such as its ability to activate specific signaling pathways and its effectiveness as a detergent. Compared to other similar compounds, this compound has a higher affinity for certain membrane proteins and exhibits unique biological activities .

Biological Activity

Sodium taurohyodeoxycholate (THDCA) is a taurine-conjugated bile acid derived from hyodeoxycholic acid. It has garnered attention for its diverse biological activities, particularly in liver function, gallstone dissolution, and its role as a signaling molecule. This article delves into the biological activity of THDCA, presenting detailed research findings, data tables, and case studies.

  • Molecular Formula : C₁₈H₃₃N₃O₆S
  • Molecular Weight : 421.54 g/mol
  • CAS Number : 38411-85-7

1. Choleretic Effects

THDCA has been shown to enhance bile flow and biliary lipid secretion. In a study involving bile salt-depleted rats, THDCA induced a greater secretion of biliary lecithin compared to other bile salts, indicating its potential for promoting biliary lipid output (SRmax values were significantly higher for THDCA) .

Bile Salt TypeSRmax (nmol/min/100 g)Bile Flow (nl/nmol)
Taurohyodeoxycholic Acid108013.8
Tauroursodeoxycholic Acid32406.4
Taurocholic Acid96010.9

2. Gallstone Dissolution

Research indicates that THDCA can reduce the size and weight of human gallstones in vitro. This property is particularly useful in treating cholesterol gallstones, where THDCA may facilitate the solubilization of cholesterol .

3. Anti-inflammatory Properties

THDCA has demonstrated anti-inflammatory effects in models of colitis. It reduces the expression of pro-inflammatory cytokines such as TNF-α and IL-6, which are implicated in inflammatory bowel diseases .

Case Study 1: Choleretic Activity

In a controlled experiment, THDCA was administered to rats to assess its impact on bile acid metabolism. Results indicated that THDCA significantly increased bile flow and lecithin secretion, highlighting its effectiveness as a choleretic agent .

Case Study 2: Gallstone Management

A study evaluated the effects of THDCA on gallstone size in vitro. The results showed a marked decrease in both size and weight of cholesterol gallstones after treatment with THDCA, suggesting its potential use in clinical settings for gallstone dissolution .

Regulatory Effects on Ion Channels

Recent studies have identified that THDCA regulates the epithelial sodium channel (ENaC) in both the distal nephron and distal colon. This regulation is crucial for maintaining fluid balance and electrolyte homeostasis within the body . The binding of THDCA to specific subunits of ENaC suggests a direct mechanism through which it influences sodium absorption and potentially impacts blood pressure regulation.

Summary of Biological Activities

Activity TypeDescription
Choleretic EffectsEnhances bile flow and lipid secretion
Gallstone DissolutionReduces size and weight of cholesterol gallstones
Anti-inflammatory EffectsLowers levels of pro-inflammatory cytokines
Ion Channel RegulationModulates ENaC activity

Properties

IUPAC Name

sodium;2-[[(4R)-4-[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H45NO6S.Na/c1-16(4-7-24(30)27-12-13-34(31,32)33)19-5-6-20-18-15-23(29)22-14-17(28)8-10-26(22,3)21(18)9-11-25(19,20)2;/h16-23,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);/q;+1/p-1/t16-,17-,18+,19-,20+,21+,22+,23+,25-,26-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNQXUJQHLHHTRC-WMWRQJSFSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H44NNaO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38411-85-7
Record name Sodium taurohyodeoxycholate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038411857
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SODIUM TAUROHYODEOXYCHOLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N9535CHEK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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